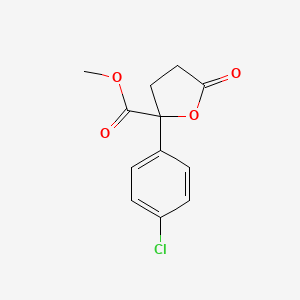
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester is an organic compound that belongs to the class of furoic acid derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a furoic acid ester, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with p-chlorobenzaldehyde and ethyl acetoacetate as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the furoic acid derivative.
Esterification: Finally, the furoic acid derivative is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid ethyl ester
- 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid propyl ester
Uniqueness
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and propyl counterparts, the methyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
34971-19-2 |
|---|---|
Molekularformel |
C12H11ClO4 |
Molekulargewicht |
254.66 g/mol |
IUPAC-Name |
methyl 2-(4-chlorophenyl)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-16-11(15)12(7-6-10(14)17-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DLXWKAHIUKMDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC(=O)O1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


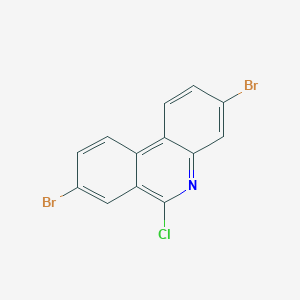
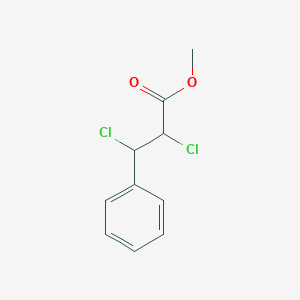
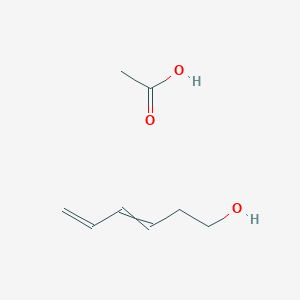

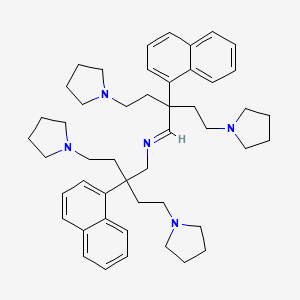
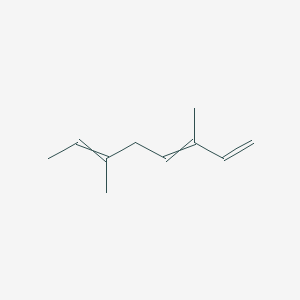
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
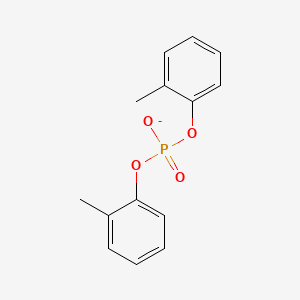
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
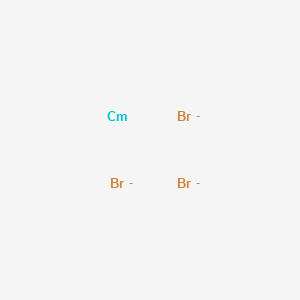
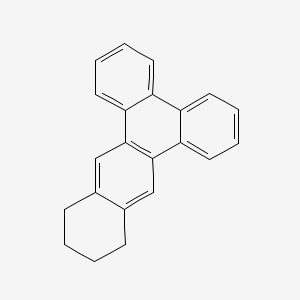
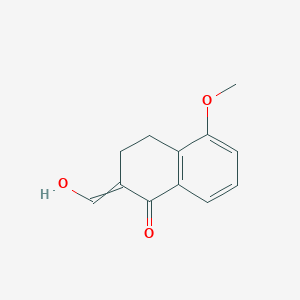
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
